molecular formula C33H27ClN4 B11213436 7-(4-chlorophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-chlorophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11213436
M. Wt: 515.0 g/mol
InChI Key: GHONSCWMHIFYRY-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl, 3,3-diphenylpropyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

7-(4-chlorophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents. Examples include:

  • 7-(4-methylphenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 7-(4-fluorophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

The uniqueness of 7-(4-chlorophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific substituents, which confer distinct chemical and biological properties. For example, the presence of the 4-chlorophenyl group may enhance its binding affinity to certain molecular targets, while the 3,3-diphenylpropyl group may influence its solubility and pharmacokinetic profile.

Properties

Molecular Formula

C33H27ClN4

Molecular Weight

515.0 g/mol

IUPAC Name

7-(4-chlorophenyl)-N-(3,3-diphenylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C33H27ClN4/c34-27-16-18-28(19-17-27)38-22-30(26-14-8-3-9-15-26)31-32(36-23-37-33(31)38)35-21-20-29(24-10-4-1-5-11-24)25-12-6-2-7-13-25/h1-19,22-23,29H,20-21H2,(H,35,36,37)

InChI Key

GHONSCWMHIFYRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCC(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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